molecular formula C13H14ClN3O4S2 B12198866 2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12198866
M. Wt: 375.9 g/mol
InChI Key: RWOOGJSZPAHTSF-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative characterized by a Z-configuration at the imine bond (C=N), a propylsulfonyl group at position 5 of the thiadiazole ring, and a 2-chlorophenoxy acetamide side chain. The 2-chlorophenoxy moiety introduces steric bulk and lipophilicity, which may influence receptor binding in biological systems .

Properties

Molecular Formula

C13H14ClN3O4S2

Molecular Weight

375.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H14ClN3O4S2/c1-2-7-23(19,20)13-17-16-12(22-13)15-11(18)8-21-10-6-4-3-5-9(10)14/h3-6H,2,7-8H2,1H3,(H,15,16,18)

InChI Key

RWOOGJSZPAHTSF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form 2-(2-chlorophenoxy)acetyl chloride.

    Synthesis of the thiadiazole ring: The thiadiazole ring is formed by reacting thiosemicarbazide with an appropriate sulfonyl chloride under acidic conditions.

    Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the thiadiazole ring in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the literature. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:

Compound Core Structure Key Substituents Melting Point (°C) Reported Activity Key Differences
Target Compound 1,3,4-Thiadiazole 5-(Propylsulfonyl), 2-(2-chlorophenoxy)acetamide Not reported Hypothetical: Antitumor, enzyme inhibition Z-configuration, sulfonyl group
5e 1,3,4-Thiadiazole 5-((4-Chlorobenzyl)thio), 2-(5-isopropyl-2-methylphenoxy) 132–134 N/A (synthetic focus) Thioether (S-benzyl) vs. sulfonyl; phenoxy substituent variation
5f 1,3,4-Thiadiazole 5-(Methylthio), 2-(2-isopropyl-5-methylphenoxy) 158–160 N/A Smaller thioether (S-methyl); isopropyl/methyl phenoxy
6f Thieno[2,3-b]thiophene-thiadiazole hybrid 4-Chlorophenyl, acetyl, nitrile >295 N/A Extended conjugated system; nitrile substituent
MCY (Metabolite) 1,3,4-Thiadiazole 5-Sulfo, 3-methyl Not reported Metabolite of methazolamide Smaller sulfonyl group (sulfo vs. propylsulfonyl)
8e 1,3,4-Thiadiazole 2-(Pyridinylmethylthio), 3,4,5-trimethoxyphenyl Not reported Anticancer (55.71% inhibition at 5 μM) Methoxy vs. chlorophenoxy; thioether vs. sulfonyl

Key Observations

Sulfonyl vs. Thioether Groups: The target’s propylsulfonyl group enhances polarity and metabolic stability compared to thioether analogs (e.g., 5e, 5f) . In contrast, thioethers like 5e (S-benzyl) may exhibit higher lipophilicity, favoring membrane permeability .

Chlorine’s electron-withdrawing nature may enhance interactions with hydrophobic enzyme pockets, as seen in antitumor benzothiazole-thiadiazole hybrids .

Biological Activity Trends :

  • Compounds with nitro (e.g., N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide ) or methoxy groups (e.g., 8e ) show higher antitumor activity in MTT assays, suggesting electron-deficient aromatic systems enhance cytotoxicity .
  • The target’s sulfonyl group may confer unique pharmacokinetic properties, as seen in methazolamide metabolites (e.g., prolonged half-life due to sulfonate formation) .

Synthetic Accessibility :

  • The target’s synthesis likely involves S-alkylation (as in ) or cyclocondensation of thiosemicarbazides, similar to methods for 5e–5m .

Biological Activity

2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS No. 895827-23-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores its biological activity, including its efficacy as an insecticide and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A chlorophenoxy group that enhances its lipophilicity.
  • A thiadiazole moiety that is often associated with biological activity.
  • An acetamide functional group that may contribute to its interaction with biological targets.

Insecticidal Properties

Research indicates that 2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide exhibits significant insecticidal properties against various pests. It has been shown to effectively combat arthropods and mollusks, making it a candidate for agricultural applications.

  • Mechanism of Action : The compound likely disrupts normal physiological processes in insects, potentially targeting neurotransmitter systems or metabolic pathways essential for survival.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The findings suggest that it possesses selective cytotoxicity, which could be harnessed for therapeutic purposes.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)25.0Moderate Cytotoxicity
MCF-7 (Breast Cancer)15.5High Cytotoxicity
HeLa (Cervical Cancer)30.0Low Cytotoxicity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has varying levels of potency across different cancer cell types.

Tyrosinase Inhibition

A study exploring the inhibition of tyrosinase—an enzyme crucial in melanin production—revealed that related compounds exhibit varying degrees of inhibition. While specific data on this compound's tyrosinase inhibitory activity is limited, similar structures have shown promising results, indicating potential applications in skin whitening formulations.

Agricultural Application

In a field trial conducted on common agricultural pests, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls. The study highlighted the compound's effectiveness at low concentrations, suggesting a favorable environmental profile.

Therapeutic Potential

A preliminary study investigated the effects of the compound on melanoma cells. Results indicated that treatment with 2-(2-chlorophenoxy)-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide led to reduced cell viability and induced apoptosis in a dose-dependent manner. Further research is warranted to elucidate the underlying mechanisms and optimize therapeutic protocols.

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